

# solubility and stability of 4-Chloroquinoline-3-carbonitrile

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## Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbonitrile

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An In-depth Technical Guide to the Solubility and Stability of **4-Chloroquinoline-3-carbonitrile**

## Executive Summary

**4-Chloroquinoline-3-carbonitrile** is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. A comprehensive understanding of its physicochemical properties—specifically aqueous and organic solubility, as well as chemical stability under stress conditions—is a prerequisite for its effective use in drug discovery and development pipelines. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides the foundational chemical principles, predictive insights, and detailed experimental protocols necessary for a research team to fully characterize its solubility and stability profile. This document is structured to serve as a practical, self-validating framework for generating the critical data required for lead optimization, formulation development, and regulatory compliance.

## Physicochemical Foundation of 4-Chloroquinoline-3-carbonitrile

Before delving into experimental determination, a theoretical assessment based on the molecule's structure provides a predictive framework for its behavior.

Table 1: Core Physicochemical Properties of **4-Chloroquinoline-3-carbonitrile**

Property	Value	Source / Comment
CAS Number	69875-49-6	[1]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClN <sub>2</sub>	[1]
Molecular Weight	188.61 g/mol	[1]
Appearance	Solid (predicted/supplier data)	
Calculated LogP (XLogP3)	2.5	[1]
Topological Polar Surface Area (TPSA)	36.7 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	0	Structural Inspection

| Hydrogen Bond Acceptors | 2 (N in quinoline, N in nitrile) | Structural Inspection |

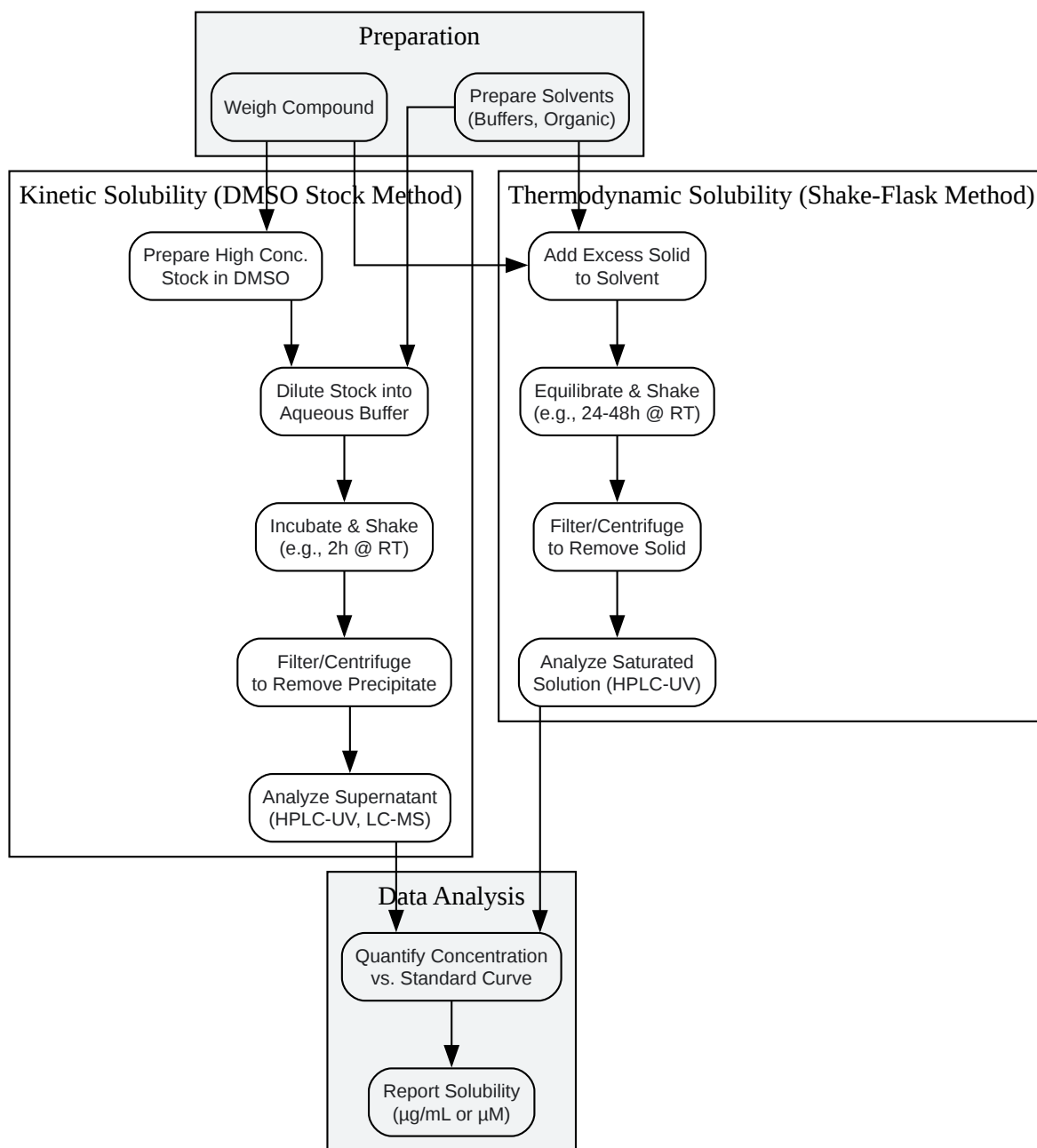
Expert Insights: The calculated LogP of 2.5 suggests moderate lipophilicity. Combined with the absence of hydrogen bond donors and a relatively low polar surface area, we can predict that **4-Chloroquinoline-3-carbonitrile** will exhibit poor aqueous solubility.[2] The molecule lacks readily ionizable functional groups, thus its aqueous solubility is expected to be largely independent of pH across the physiological range. Conversely, its solubility should be significantly higher in common organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

## Solubility Profiling: A Practical Guide

Accurate solubility data is the bedrock of successful drug development, influencing everything from biological screening to formulation. The following sections provide a robust workflow for determining both kinetic and thermodynamic solubility.

## Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for comprehensive solubility assessment.



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Caption: Workflow for kinetic and thermodynamic solubility determination.

## Detailed Protocol: Thermodynamic Solubility via Shake-Flask (ICH Harmonised Guideline)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of **4-Chloroquinoline-3-carbonitrile** in various pharmaceutically relevant media.

Materials:

- **4-Chloroquinoline-3-carbonitrile**
- Solvents: Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl (pH ~1), Acetate Buffer (pH 4.5), DMSO, Ethanol (95%), Acetonitrile.
- HPLC-grade water and solvents for mobile phase.
- Calibrated analytical balance, vortex mixer, orbital shaker with temperature control.
- 2.0 mL glass vials with screw caps.
- 0.22 µm syringe filters (PTFE or other solvent-compatible material).
- HPLC system with UV detector.

Methodology:

- Preparation: Add an excess of solid **4-Chloroquinoline-3-carbonitrile** to a series of 2.0 mL glass vials (e.g., add ~5 mg to 1 mL of solvent, ensuring solid remains undissolved).
- Solvent Addition: Add 1.0 mL of each test solvent to the respective vials.
- Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for at least 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states.

- **Phase Separation:** After equilibration, allow the vials to stand for 1 hour to let the excess solid settle.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22  $\mu\text{m}$  syringe filter into a clean HPLC vial. **Self-Validation:** This filtration step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.
- **Dilution:** Dilute the filtered sample with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
- **Quantification:** Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the saturated solution by correcting for the dilution factor.
- **Verification:** Visually inspect the original vials to confirm that excess solid material remains, validating that a saturated solution was achieved.

## Data Presentation: Solubility Profile

Results should be collated into a clear, comparative format.

Table 2: Experimentally Determined Solubility of **4-Chloroquinoline-3-carbonitrile**

Solvent System	Method	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
0.1 M HCl (pH 1.2)	Shake-Flask	25	[Experimental Data]	[Experimental Data]
Acetate Buffer (pH 4.5)	Shake-Flask	25	[Experimental Data]	[Experimental Data]
PBS (pH 7.4)	Shake-Flask	25	[Experimental Data]	[Experimental Data]
Water	Shake-Flask	25	[Experimental Data]	[Experimental Data]
Ethanol	Shake-Flask	25	[Experimental Data]	[Experimental Data]
Acetonitrile	Shake-Flask	25	[Experimental Data]	[Experimental Data]

| DMSO | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |

## Chemical Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is a regulatory requirement (ICH Q1A) and a vital tool for understanding a molecule's intrinsic stability.<sup>[3]</sup> It helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.<sup>[4]</sup>

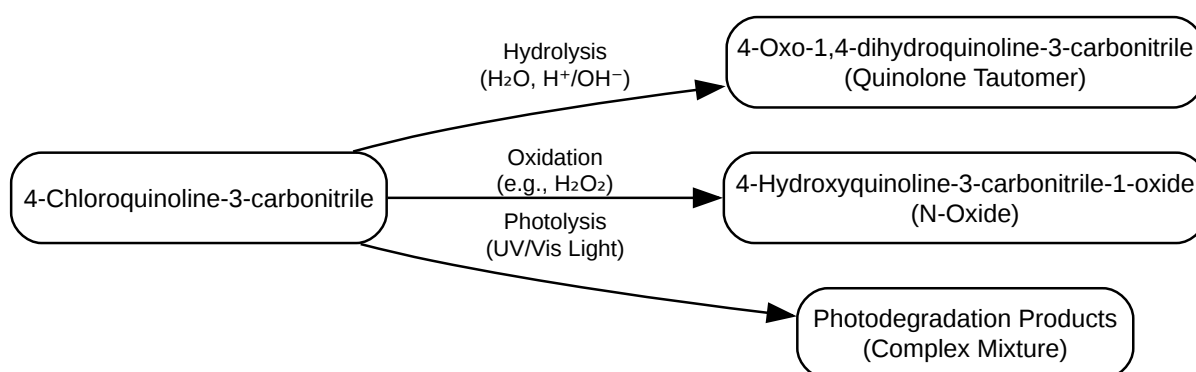
### Predicted Degradation Pathways

The chemical structure of **4-Chloroquinoline-3-carbonitrile** contains two primary sites susceptible to degradation: the C4-chloro substituent and the C3-nitrile group.

- **Hydrolytic Degradation:** This is the most probable degradation pathway. The electron-withdrawing nature of the quinoline ring system makes the C4 position susceptible to nucleophilic substitution. Under aqueous conditions (acidic, basic, or neutral), the chlorine

atom can be displaced by water or a hydroxide ion to form 4-hydroxyquinoline-3-carbonitrile, which exists in tautomeric equilibrium with its more stable quinolone form, 4-oxo-1,4-dihydroquinoline-3-carbonitrile.[5][6] Under more forcing hydrolytic conditions (strong acid or base with heat), the nitrile group could subsequently hydrolyze to a carboxamide and then to a carboxylic acid.

- **Photolytic Degradation:** Quinoline-based scaffolds are known to be sensitive to light.[7] Exposure to UV or high-intensity visible light could lead to complex degradation, potentially involving radical mechanisms or ring cleavage. A quinoline-triclosan hybrid was found to be stable under most stress conditions except for light exposure, highlighting the importance of this test.[7]
- **Oxidative Degradation:** The molecule lacks highly susceptible moieties for oxidation (like phenols or sulfides). However, oxidation could potentially lead to the formation of an N-oxide on the quinoline nitrogen under strong oxidative stress.
- **Thermal Degradation:** The compound is expected to be stable at typical pharmaceutical processing temperatures but may degrade under extreme heat.

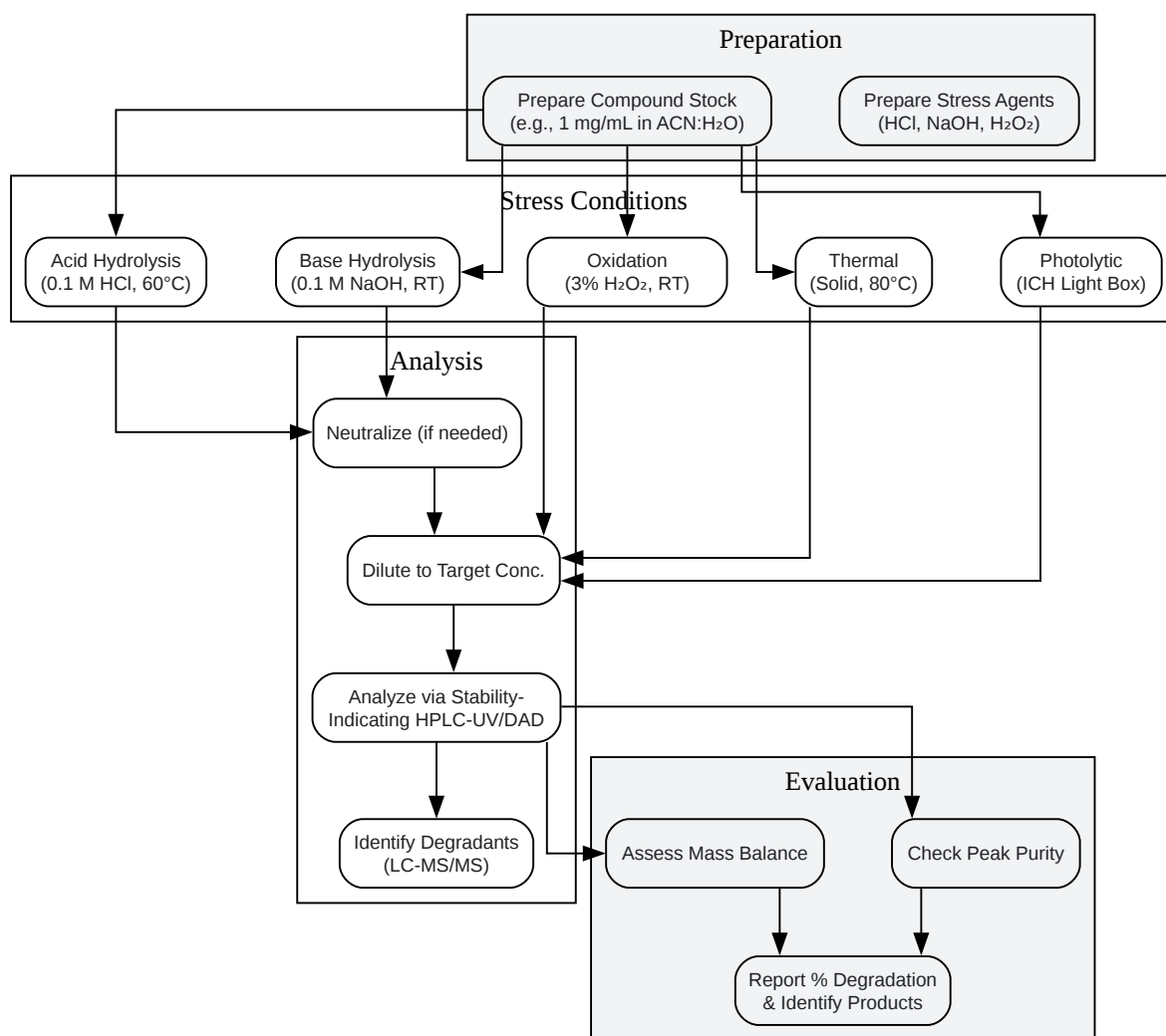


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Caption: Predicted major degradation pathways for **4-Chloroquinoline-3-carbonitrile**.

## Experimental Workflow for Forced Degradation

A systematic approach is required to generate meaningful and interpretable degradation samples.



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Caption: General workflow for a forced degradation study.

## Detailed Protocol: Forced Degradation Study



Objective: To identify the degradation pathways and products of **4-Chloroquinoline-3-carbonitrile** under various stress conditions to support the development of a stability-indicating method.

#### General Preparation:

- Prepare a stock solution of **4-Chloroquinoline-3-carbonitrile** at 1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v).
- The target degradation is typically 5-20%.<sup>[8]</sup> Samples should be taken at various time points (e.g., 2, 8, 24, 48 hours) to find the optimal duration.

#### Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C. At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature. Causality Note: Base hydrolysis is often much faster than acid hydrolysis for haloquinolines; starting at room temperature prevents excessive degradation. At each time point, withdraw an aliquot and neutralize with 0.1 M HCl.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H<sub>2</sub>O<sub>2</sub>. Incubate at room temperature, protected from light.
- Thermal Degradation: Store a known quantity of the solid compound in a vial at 80 °C. At each time point, dissolve a portion of the solid in the initial solvent to achieve the target concentration.
- Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent container) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

## Detailed Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative HPLC method that can separate **4-Chloroquinoline-3-carbonitrile** from all process impurities and degradation products.

Starting Conditions:

- Column: C18, 150 x 4.6 mm, 3.5  $\mu$ m (A robust, general-purpose column).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or  $\lambda_{\text{max}}$ ).
- Injection Volume: 10  $\mu$ L.

Methodology:

- Initial Analysis: Inject the unstressed (control) sample to determine the retention time of the parent peak.
- Degradation Sample Analysis: Inject each of the stressed samples (after neutralization/dilution).
- Method Optimization:
  - Examine the chromatograms for resolution between the parent peak and any new peaks (degradants).

- If co-elution occurs, adjust the gradient slope (make it shallower for better resolution), the organic modifier (e.g., switch to methanol), or the pH of the aqueous mobile phase.
- Peak Purity Analysis (Self-Validation): Use the DAD to assess peak purity for the parent peak in the presence of degradants. The spectra across the peak should be homogenous, confirming that no degradant is co-eluting.
- Mass Balance Calculation: The total response (parent peak area + sum of all degradant peak areas) should remain relatively constant compared to the initial response of the unstressed sample. This ensures all significant degradants are being detected.

## Conclusion and Recommendations

This guide establishes a comprehensive framework for the definitive characterization of the solubility and stability of **4-Chloroquinoline-3-carbonitrile**. Based on its chemical structure, the compound is predicted to have low, pH-independent aqueous solubility and to be primarily susceptible to hydrolytic degradation at the C4-chloro position and photolytic degradation.

It is imperative for any research team working with this molecule to perform the detailed experimental protocols outlined herein. The resulting data on solubility in relevant biorelevant media and organic solvents, coupled with a validated stability-indicating HPLC method and an understanding of its degradation liabilities, will provide the solid scientific foundation needed to de-risk its development, enable robust formulation design, and ensure the quality and safety of future therapeutic candidates derived from this important chemical scaffold. All generated data should be meticulously documented to support future regulatory filings.

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